2-Phenyl-1,3-thiazol-4-ol

Physicochemical Properties Solid-State Characterization Purity Assessment

Researchers requiring a reliable thiazole scaffold for drug discovery often face inconsistent purity and limited availability. 2-Phenyl-1,3-thiazol-4-ol (CAS 827-45-2) resolves this as a versatile intermediate with proven multi-domain utility. • Anti-MRSA derivatives achieve MIC values as low as 0.5 µg/mL; 5-LO inhibitor analogs reach IC50 of 0.03 µM in cell-free assays. • Serves as a key building block for Ir(III) phosphorescent emitters in high-performance OLEDs. • ≥95% purity, ambient shipping, with batch-to-batch consistency for reproducible synthesis.

Molecular Formula C9H7NOS
Molecular Weight 177.22 g/mol
CAS No. 827-45-2
Cat. No. B1362879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,3-thiazol-4-ol
CAS827-45-2
Molecular FormulaC9H7NOS
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)O
InChIInChI=1S/C9H7NOS/c11-8-6-12-9(10-8)7-4-2-1-3-5-7/h1-6,11H
InChIKeyCCMLIFHRMDXEBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-1,3-thiazol-4-ol Chemical Properties & Specifications


2-Phenyl-1,3-thiazol-4-ol (CAS 827-45-2, molecular formula C9H7NOS, molecular weight 177.22 g/mol) is a heterocyclic compound featuring a thiazole ring fused with a phenyl group . This aromatic structure positions it as a versatile scaffold in medicinal chemistry and materials science. The compound is characterized by a melting point of 119-121 °C and a density of 1.304 g/cm³ . It is widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and electroluminescent materials, owing to its ability to form stable metal complexes and its intrinsic luminescent properties .

Heterocyclic scaffold with 4-hydroxyl derivatization handle for pharmaceutical intermediate synthesis
Metal-complex formation capability supports materials research and OLED emitter development
Reported thermal stability profile may support processing and purification workflow selection

2-Phenyl-1,3-thiazol-4-ol: Irreplaceable by Generic Thiazole Analogs


While the thiazole core is common to many compounds, substituting 2-Phenyl-1,3-thiazol-4-ol with a structurally similar analog—such as 2-phenylthiazole, 4-phenylthiazole, or 2-amino-4-phenylthiazole—is rarely a viable option without significant experimental re-validation. The specific substitution pattern (a phenyl group at position 2 and a hydroxyl group at position 4) dictates a unique profile of physicochemical properties and reactivity . For example, the presence of the 4-hydroxyl group introduces a hydrogen-bonding donor/acceptor that profoundly influences solubility, melting point, and metal-binding capacity compared to non-hydroxylated analogs . Furthermore, this compound's proven utility as a scaffold for generating diverse derivatives with anticancer, antimicrobial, and anti-inflammatory activities is contingent on its exact structure, meaning even a minor change can lead to a complete loss of desired biological or material function . The evidence presented below quantifies these critical differences.

Target Compound
2-Phenyl-1,3-thiazol-4-ol: 4-hydroxyl group provides H-bond donor/acceptor and metal-binding site
Specific substitution pattern at positions 2 and 4
Analog: 2-Phenylthiazole
Lacks 4-hydroxyl group; H-bonding capacity and metal-chelation profile may not transfer
Melting and boiling behavior differ significantly
Target Compound
Single phenyl at position 2 enables focused derivatization and scaffold diversification
Well-characterized GHS hazard profile for lab handling
Analog: 2,5-Diphenyl-1,3-thiazol-4-ol
Additional phenyl at position 5 may alter solubility and shift melting point considerably
Derivatization routes and physicochemical behavior may require re-validation

2-Phenyl-1,3-thiazol-4-ol vs. Key Analogs: Quantitative Evidence


Melting Point & Solid-State Stability

2-Phenyl-1,3-thiazol-4-ol exhibits a distinct melting point (119-121 °C) compared to key structural analogs. This difference is critical for solid-state characterization, purity assessment, and predicting processing behavior .

Melting Point & Solid-State Stability
Data to verify
Target: 119–121 °C
2-Phenylthiazole: 114 °C
2,5-Diphenyl analog: 210–212 °C
Supports solid-state characterization and purity assessment review
Source-specific review recommended; experimental conditions to confirm
Physicochemical Properties Solid-State Characterization Purity Assessment

Boiling Point & Volatility

The boiling point of 2-Phenyl-1,3-thiazol-4-ol (351.7 °C at 760 mmHg) is significantly higher than that of its non-hydroxylated analog, 2-phenylthiazole (277.4 °C at 760 mmHg) . This difference reflects the impact of intermolecular hydrogen bonding due to the 4-hydroxyl group.

Boiling Point & Volatility
Data to verify
Target: 351.7 °C (760 mmHg)
2-Phenylthiazole: 277.4 °C
Difference: 74.3 °C higher
Supports volatility assessment for distillation and vapor-phase processing review
Atmospheric pressure data; source review advised
Purification Distillation Vapor Pressure

Scaffold Versatility & Derivative Bioactivity

2-Phenyl-1,3-thiazol-4-ol serves as a foundational scaffold for generating diverse biologically active compounds. Studies have shown that derivatives, such as 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles, exhibit potent antitumor activity across a panel of 60 tumor cell lines at the National Cancer Institute . In contrast, the unsubstituted 2-phenylthiazole lacks the 4-hydroxyl group, which is often a critical pharmacophore for target engagement [1].

Scaffold Versatility & Derivative Activity
Class-level inference
Derivatives (e.g., 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles) show reported antitumor activity in NCI 60-cell-line panel
Reported scaffold derivatization context; activity is derivative-dependent
Class-level evidence; individual derivative validation required
Medicinal Chemistry Drug Discovery Scaffold Hopping

GHS Hazard Classification & Safety Profile

2-Phenyl-1,3-thiazol-4-ol is classified as harmful/irritant, carrying GHS hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . In contrast, the simpler analog 2-phenylthiazole is often listed with fewer specific hazard warnings, which may reflect a different risk profile .

GHS Hazard Classification
Reported
Target: H302, H312, H315, H319, H332, H335
2-Phenylthiazole: less extensively documented hazard profile
Supports handling protocol and lab safety assessment review
GHS classification context; verify current SDS
Safety Handling Regulatory Compliance

2-Phenyl-1,3-thiazol-4-ol Application Scenarios


Anticancer & Antimicrobial Agent Synthesis

2-Phenyl-1,3-thiazol-4-ol is a preferred starting material for the synthesis of novel anticancer agents. Its 4-hydroxyl group is a key functional handle for creating derivatives, such as 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles, which have demonstrated potent antitumor activity in the NCI 60-cell line screen . The compound is also a crucial intermediate in the development of new phenylthiazole derivatives with significant anti-MRSA and antifungal activities, with some analogs achieving MIC values as low as 0.5 µg/mL against resistant strains [1][2].

Electroluminescent Device Development

This compound is a valuable building block for creating thiazole-based ligands used in iridium(III) phosphorescent emitters for organic light-emitting diodes (OLEDs). Its unique electronic properties, stemming from the thiazole core, allow for fine-tuning of photophysical and electroluminescent properties, as demonstrated in the design of homoleptic Ir(III) complexes [3]. Its ability to form stable metal complexes and its intrinsic luminescence make it a superior choice over simpler thiazoles for achieving high-performance OLEDs .

5-Lipoxygenase Inhibitor Development

The 4-hydroxythiazole motif present in 2-Phenyl-1,3-thiazol-4-ol is a recognized pharmacophore for inhibiting 5-lipoxygenase (5-LO), a key enzyme in inflammatory pathways [4]. While the parent compound itself may have modest activity, it serves as a critical scaffold for designing potent 5-LO inhibitors. For example, related 5-benzyl-2-phenyl-4-hydroxythiazoles have shown IC50 values as low as 0.03 µM in cell-free assays [5], highlighting the importance of this core structure for anti-inflammatory drug discovery.

Application
Selection Property
Validation Focus
Cancer cell-line panel studies
4-hydroxyl derivatization handle for scaffold diversification
Cell-line response and derivative activity review
Antimicrobial screening research
Thiazole core with functionalizable 4-position
MIC endpoint and strain-panel review
OLED phosphorescent emitter research
Metal-complex formation and ligand design capability
Photophysical and electroluminescent property review
5-Lipoxygenase pathway studies
4-hydroxythiazole pharmacophore context
Enzyme inhibition assay and pathway-response review

Technical Documentation Hub

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38 linked technical documents
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